4-[(2-bromophenoxy)methyl]-N-(1-phenylethyl)benzamide
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Overview
Description
4-[(2-BROMOPHENOXY)METHYL]-N~1~-(1-PHENYLETHYL)BENZAMIDE is an organic compound with a complex structure that includes a bromophenoxy group, a phenylethyl group, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-BROMOPHENOXY)METHYL]-N~1~-(1-PHENYLETHYL)BENZAMIDE typically involves the reaction of 2-bromophenol with benzyl chloride to form 2-bromophenylmethyl ether. This intermediate is then reacted with N-(1-phenylethyl)benzamide under specific conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(2-BROMOPHENOXY)METHYL]-N~1~-(1-PHENYLETHYL)BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2-BROMOPHENOXY)METHYL]-N~1~-(1-PHENYLETHYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-BROMOPHENOXY)METHYL]-N~1~-(1-PHENYLETHYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Bromophenoxy)methyl]-N-(2-methoxyphenyl)benzamide
- 3-[(4-bromophenoxy)methyl]-N-(1-phenylethyl)benzamide
Uniqueness
4-[(2-BROMOPHENOXY)METHYL]-N~1~-(1-PHENYLETHYL)BENZAMIDE is unique due to its specific structural features, such as the presence of both bromophenoxy and phenylethyl groups. These features contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C22H20BrNO2 |
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Molecular Weight |
410.3 g/mol |
IUPAC Name |
4-[(2-bromophenoxy)methyl]-N-(1-phenylethyl)benzamide |
InChI |
InChI=1S/C22H20BrNO2/c1-16(18-7-3-2-4-8-18)24-22(25)19-13-11-17(12-14-19)15-26-21-10-6-5-9-20(21)23/h2-14,16H,15H2,1H3,(H,24,25) |
InChI Key |
DYNJCDQEVKFTBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC=C3Br |
Origin of Product |
United States |
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